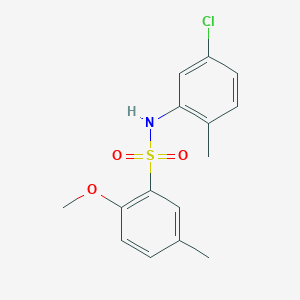
Sodium vinbarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium vinbarbital is a chemical compound that belongs to the barbiturate family. It is a white crystalline powder that is soluble in water and alcohol. Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. It has been widely used in scientific research due to its sedative and hypnotic effects.
Wirkmechanismus
Sodium vinbarbital acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the activity of GABA, which is an inhibitory neurotransmitter. This leads to an increase in chloride ion influx and hyperpolarization of the neuron. Sodium vinbarbital also inhibits the activity of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in calcium ion influx and depolarization of the neuron.
Biochemical and Physiological Effects
Sodium vinbarbital has several biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia. It also has anticonvulsant and muscle-relaxing effects. Sodium vinbarbital can decrease the metabolic rate and oxygen consumption. It can also decrease the cerebral blood flow and intracranial pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium vinbarbital has several advantages for lab experiments. It has a fast onset of action and a short duration of action. It is also easy to administer and has a predictable effect. Sodium vinbarbital can be used in a wide range of animal models and in vitro experiments.
However, sodium vinbarbital also has some limitations for lab experiments. It can cause respiratory depression and cardiovascular depression. It can also interfere with the immune system and alter the inflammatory response. Sodium vinbarbital can also have a cumulative effect, which can lead to overdose and toxicity.
Zukünftige Richtungen
There are several future directions for sodium vinbarbital research. One direction is to investigate its effects on the immune system and inflammatory response. Another direction is to develop new formulations and delivery methods to improve its efficacy and safety. Sodium vinbarbital can also be used in combination with other drugs to enhance its therapeutic effects. Finally, sodium vinbarbital can be used to study the molecular mechanisms of sleep and anesthesia.
Conclusion
In conclusion, sodium vinbarbital is a chemical compound that has been widely used in scientific research due to its sedative and hypnotic effects. It is synthesized by reacting barbituric acid with sodium ethoxide. Sodium vinbarbital acts on the GABA-A receptor and has several biochemical and physiological effects. It has advantages and limitations for lab experiments. There are several future directions for sodium vinbarbital research, including investigating its effects on the immune system and inflammatory response, developing new formulations and delivery methods, and studying the molecular mechanisms of sleep and anesthesia.
Synthesemethoden
Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is obtained by filtration and recrystallization from water. The yield of the reaction is around 70%.
Wissenschaftliche Forschungsanwendungen
Sodium vinbarbital has been widely used in scientific research due to its sedative and hypnotic effects. It has been used as an anesthetic agent in animal studies and in vitro experiments. Sodium vinbarbital has also been used to induce sleep in sleep studies and to treat epilepsy in animal models.
Eigenschaften
CAS-Nummer |
125-44-0 |
|---|---|
Molekularformel |
C11H16N2NaO3+ |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/b7-6+; |
InChI-Schlüssel |
OQLZQQCXUHKXAD-UHDJGPCESA-N |
Isomerische SMILES |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Kanonische SMILES |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



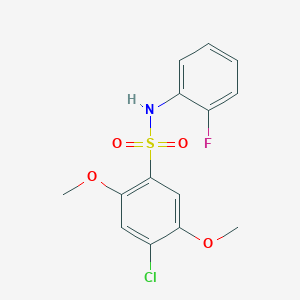
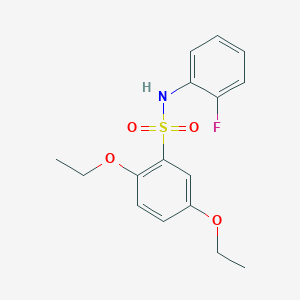

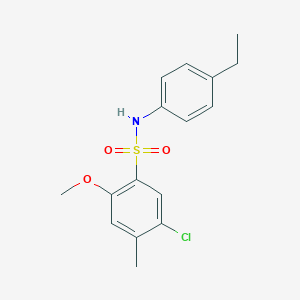


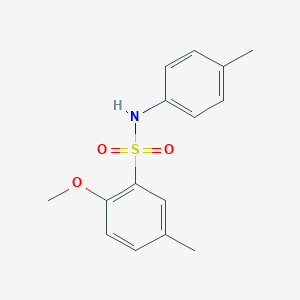
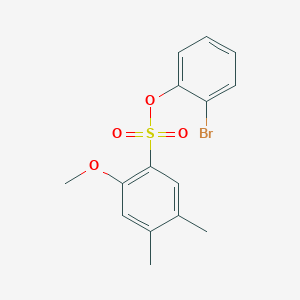
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
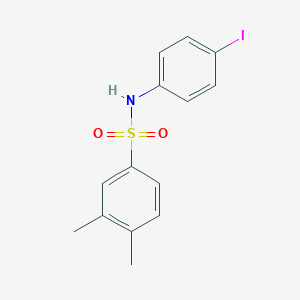
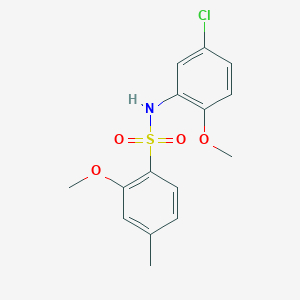
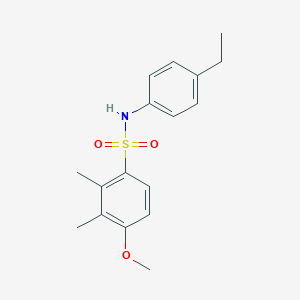
![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
